Home > Products > Screening Compounds P145972 > Azd 5363 dihydrochloride
Azd 5363 dihydrochloride -

Azd 5363 dihydrochloride

Catalog Number: EVT-3014272
CAS Number:
Molecular Formula: C21H27Cl3N6O2
Molecular Weight: 501.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AZD5363 dihydrochloride was developed by AstraZeneca and is classified under the category of small molecule inhibitors targeting the Akt pathway. It has been extensively studied in preclinical and clinical settings due to its ability to inhibit tumor growth and progression in various cancer models, especially in castrate-resistant prostate cancer and breast cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD5363 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available 4-chloropyrazolopyrimidine.
  2. Halogenation: Halogen groups are introduced at specific positions using free radical halogenation techniques.
  3. Nucleophilic Substitution: Aromatic nucleophilic substitution is performed on intermediates using tert-butyl piperazine-1-carboxylate under microwave irradiation.
  4. Deprotection: The intermediate is deprotected using trifluoroacetic acid to yield the desired product.
  5. Final Steps: Condensation with appropriate carboxylic acids followed by deprotection of protective groups completes the synthesis .

These steps highlight the complexity involved in synthesizing AZD5363, requiring careful control of reaction conditions to ensure high yields of the final product.

Molecular Structure Analysis

Structure and Data

AZD5363 dihydrochloride has a complex molecular structure characterized by a pyrrolopyrimidine core with various functional groups that enhance its biological activity. The molecular formula is C16H19Cl2N4OC_{16}H_{19}Cl_2N_4O, with a molecular weight of approximately 360.25 g/mol.

  • Key Structural Features:
    • A pyrrolopyrimidine backbone that is crucial for its inhibitory activity.
    • Chlorine atoms that contribute to its hydrophobic interactions with target proteins.

The three-dimensional structure allows for effective binding to the Akt protein, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

AZD5363 dihydrochloride undergoes several chemical reactions that are critical for its function as an inhibitor:

  1. Binding Interactions: The compound forms hydrophobic interactions with the P-loop of Akt1, which is essential for its inhibitory action.
  2. Phosphorylation Inhibition: AZD5363 effectively inhibits the phosphorylation of Akt substrates, which is vital for blocking downstream signaling involved in tumor growth .
  3. Metabolic Stability: The compound's stability under physiological conditions allows it to maintain efficacy during therapeutic applications.

These reactions underscore the importance of AZD5363's design in achieving potent inhibition of cancer cell proliferation.

Mechanism of Action

Process and Data

AZD5363 exerts its effects primarily through the inhibition of the PI3K/Akt signaling pathway:

This mechanism highlights AZD5363's potential as a targeted therapy in oncology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: AZD5363 dihydrochloride exhibits high solubility in dimethyl sulfoxide (greater than 10 mM), facilitating its use in various experimental setups.
  • Stability: The compound remains stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity over time.
  • Melting Point: The melting point range provides insight into the purity and crystallinity of the compound, which are critical for effective formulation .

These properties are essential for determining the practical applications of AZD5363 in research and clinical settings.

Applications

Scientific Uses

AZD5363 dihydrochloride has several notable applications in scientific research:

  1. Cancer Research: It is primarily studied for its anti-cancer properties, particularly against prostate and breast cancers.
  2. Combination Therapies: Research indicates that AZD5363 can enhance the effectiveness of other cancer treatments when used synergistically.
  3. Preclinical Studies: It has been utilized in various animal models to evaluate its pharmacodynamics, safety profile, and potential therapeutic benefits .

These applications demonstrate AZD5363's versatility as a research tool and therapeutic agent in oncology.

Molecular Pharmacology of AZD5363 Dihydrochloride

AKT Isoform Inhibition Kinetics and Selectivity Profiles

AZD5363 dihydrochloride (capivasertib) is an orally bioavailable, pyrrolopyrimidine-derived pan-AKT inhibitor. It exhibits potent inhibition across all three AKT isoforms with half-maximal inhibitory concentrations (IC50) in the low nanomolar range: 3 nM for AKT1, 7 nM for AKT2, and 7 nM for AKT3 in cell-free assays [4] [8] [9]. Kinase selectivity profiling reveals a distinct preference for AKT isoforms over related kinases:

  • PKA (IC50 = 7 nM)
  • p70 S6K (IC50 = 6 nM)
  • ROCK2 (IC50 = 60 nM)
  • ROCK1 (IC50 = 470 nM) [4] [8]

Table 1: Selectivity Profile of AZD5363

Kinase TargetIC50 (nM)Selectivity vs. AKT1
AKT13Reference
AKT272.3-fold lower
AKT372.3-fold lower
PKA7Comparable
ROCK26020-fold lower

The compound achieves cellular AKT pathway inhibition at approximately 0.3–0.8 µM, as measured by suppression of phosphorylated AKT substrates (e.g., GSK3β) in tumor cell lines [1]. Functional selectivity is evidenced by minimal off-target effects against 260 kinases at 1 µM, confirming its precision for the AKT catalytic site [4] [9].

Structural Basis of Pan-AKT Binding and Catalytic Site Interactions

AZD5363 functions as an ATP-competitive inhibitor that binds the hinge region of the AKT kinase domain. Its pyrrolopyrimidine core forms critical hydrogen bonds with the backbone residues of AKT:

  • Ala230 (in AKT1) via the piperidine group
  • Glu228 via the carboxamide moiety [4] [6]

This interaction stabilizes the kinase in a closed, inactive conformation. The compound’s selectivity arises from its occupancy of a hydrophobic pocket adjacent to the ATP-binding site, which is conserved across AKT isoforms but divergent in other AGC-family kinases [4] [5]. Crystallographic studies confirm that AZD5363’s chlorophenyl group engages in van der Waals interactions with Leu264 and Val270, enhancing binding affinity despite isoform-specific variations in the linker region (e.g., AKT3’s Glu instead of Gln) [5] [8].

Table 2: Key Binding Interactions of AZD5363 with AKT Isoforms

AKT ResidueInteraction TypeFunctional Role
Ala230Hydrogen bondingAnchors inhibitor to hinge region
Glu228Hydrogen bondingStabilizes catalytic loop
Leu264Hydrophobic packingEnhances binding specificity
Val270Van der Waals forcesCompensates for isoform variations

Modulation of Downstream Signaling Nodes (PRAS40, GSK3β, S6)

AZD5363 suppresses oncogenic signaling by blocking phosphorylation of key AKT substrates:

  • PRAS40 (Thr246): Inhibition disrupts mTORC1 activation, reducing protein synthesis. In BT474c xenografts, AZD5363 achieves 50% suppression (EC50) at 0.1 µM plasma exposure [1].
  • GSK3β (Ser9): Directly inhibits glycogen metabolism and promotes apoptosis. Cellular IC50 values range from 0.06 µM (LNCaP prostate cancer) to 0.76 µM (BT474c breast cancer) [1] [9].
  • Ribosomal protein S6 (Ser240/244): Reflects mTORC1 activity. AZD5363 reduces S6 phosphorylation in vivo within 2 hours of dosing [1].

Table 3: Pharmacodynamic Effects on Downstream Biomarkers

BiomarkerCell Line/Tumor ModelIC50/EC50Biological Consequence
pPRAS40BT474c xenograft0.1 µM (plasma)mTORC1 inhibition
pGSK3βLNCaP prostate cancer0.06 µMApoptosis induction
pS6U87-MG xenograftNot reportedReduced protein translation

Paradoxically, AZD5363 induces mTOR phosphorylation in liver cancer models (Hep-G2, Huh-7 cells) through feedback activation of suppressor-with-morphogenetic-effects-genitalia-family-member-1 (SMG-1), a PIKK-family kinase [2]. This cell-type-specific effect underscores context-dependent pathway modulation.

Hyperphosphorylation-Induced AKT Inactivation Mechanisms

AZD5363 triggers a unique hyperphosphorylation of AKT at Ser473 and Thr308. This occurs via:

  • Loss of negative feedback: Basal AKT activity suppresses upstream RTK signaling. AZD5363 inhibition relieves this, amplifying PI3K-dependent AKT membrane recruitment [4] [5].
  • Conformational shift: Hyperphosphorylation stabilizes a closed conformation that sterically hinders substrate access despite catalytic competence. This is confirmed by nuclear magnetic resonance (NMR) studies showing reduced FOXO3a binding [4] [10].
  • PHLPP phosphatase evasion: Hyperphosphorylated AKT exhibits resistance to deactivation by PHLPP, prolonging its inactive state [5] [10].

These mechanisms collectively convert AKT into a phosphatase-resistant, catalytically inert protein, potentiating sustained pathway suppression.

Table 4: Nomenclature of AZD5363 Dihydrochloride

DesignationIdentifier
IUPAC Name(S)-4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide dihydrochloride
SynonymsCapivasertib, AZD5363, AZD-5363
CAS Number (dihydrochloride)2108875-84-7
Molecular FormulaC21H25ClN6O2·2HCl
Molecular Weight501.84 g/mol

Properties

Product Name

Azd 5363 dihydrochloride

IUPAC Name

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride

Molecular Formula

C21H27Cl3N6O2

Molecular Weight

501.8 g/mol

InChI

InChI=1S/C21H25ClN6O2.2ClH/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19;;/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26);2*1H/t17-;;/m0../s1

InChI Key

BTTXXJKUIBXAHS-RMRYJAPISA-N

SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl

Solubility

not available

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl

Isomeric SMILES

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.